molecular formula C18H15F3N2O3 B2816838 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2188279-50-5

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2816838
CAS No.: 2188279-50-5
M. Wt: 364.324
InChI Key: NBUKFWLYSINFBN-UHFFFAOYSA-N
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Description

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative characterized by a trifluoromethylphenyl group and a bis-furan-2-yl ethyl substituent. Urea derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and enzyme modulation. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan rings may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUKFWLYSINFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the furan-2-yl ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where furan reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the trifluoromethylphenyl group: This step involves the reaction of the furan-2-yl ethyl intermediate with a trifluoromethylphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the furan rings can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophiles such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or alkylated furans.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the furan rings can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other urea derivatives with aromatic or heterocyclic substituents. Below is a comparative analysis based on molecular properties, substituent effects, and hypothetical biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothetical Solubility Potential Activity
3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea Not Available C₁₈H₁₅F₃N₂O₃ 364.32 Bis(furan), trifluoromethylphenyl Low (lipophilic) Kinase inhibition, antimicrobial
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea 139149-55-6 C₁₆H₁₆N₂O₄ 300.31 Dihydrobenzofuran, phenylmethoxy Moderate (polar groups) Anti-inflammatory, enzyme inhibition
1-(2-Chlorophenyl)-3-benzylurea 2732-48-5 C₁₄H₁₃ClN₂O 260.72 Chlorophenyl, benzyl Low Anticancer, antifungal

Key Observations:

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the dihydrobenzofuran derivative (logP ~2.8) . This may enhance cell membrane permeability but reduce aqueous solubility.
  • The phenylmethoxy group in the dihydrobenzofuran analog introduces polarity, improving solubility compared to the bis-furan system.

Biological Activity :

  • Trifluoromethylphenyl Urea : The electron-withdrawing trifluoromethyl group may stabilize interactions with enzyme active sites, similar to kinase inhibitors like Sorafenib.
  • Dihydrobenzofuran Derivative : The dihydrobenzofuran core and hydroxyurea moiety (as in ) are associated with anti-inflammatory and nitric oxide synthase inhibition activities .

Biological Activity

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea, identified by its CAS number 2188279-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F3N2O3C_{18}H_{15}F_3N_2O_3, with a molecular weight of 364.3 g/mol. Its structure features a urea functional group linked to a trifluoromethyl-substituted phenyl ring and a bis(furan-2-yl)ethyl moiety. This unique combination of functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing furan and trifluoromethyl groups have been investigated for their cytotoxic effects against various cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown promising results:

  • Cytotoxicity : Compounds with similar furan and trifluoromethyl substitutions exhibited IC50 values ranging from 0.11 µM to 5.51 µM against MCF-7 and HCT-116 cancer cell lines .
  • Mechanism of Action : Flow cytometry analysis indicated that these compounds could induce apoptosis by increasing caspase activity, leading to cell cycle arrest in the G1 phase .

Anti-inflammatory Activity

Compounds featuring furan rings are often explored for their anti-inflammatory properties. The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways. While specific studies on this compound are scarce, similar derivatives have demonstrated significant anti-inflammatory effects in preclinical models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Furan Rings : Known for their role in enhancing biological activity due to their ability to participate in π-stacking interactions with biomolecules.
  • Trifluoromethyl Group : This electron-withdrawing group can increase lipophilicity and stability, potentially improving the compound's pharmacokinetic profile.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea?

The synthesis involves multi-step organic reactions starting with furan derivatives and trifluoromethylated aromatic compounds. Key steps include:

  • Coupling reactions : Formation of the bis(furan)ethyl backbone via nucleophilic substitution or cross-coupling reactions.
  • Urea linkage : Reaction of an isocyanate intermediate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a bis(furan)ethylamine derivative.

Q. Optimization Parameters :

ParameterExample ConditionsImpact on Yield/Purity
SolventDichloromethane, THF, or ethanolPolar aprotic solvents enhance reactivity for urea formation
Temperature0–80°CHigher temps accelerate coupling but risk side reactions
CatalystsPalladium on carbon (for coupling)Reduces reaction time for furan-aryl bond formation

Characterization requires NMR spectroscopy (¹H/¹³C), mass spectrometry , and HPLC to confirm purity (>95%) and structural integrity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group (-CF₃) enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Resists oxidative degradation due to strong C-F bonds, as observed in similar urea derivatives .
  • Electrophilicity : Polarizes the urea carbonyl group, potentially enhancing hydrogen-bonding interactions with biological targets .

Q. Structural Analysis :

  • X-ray crystallography (if available) reveals bond angles and planarity of the urea moiety .
  • DFT calculations predict electrostatic potential maps to identify reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity may arise from:

  • Purity variations : Impurities (e.g., unreacted isocyanates) can skew assay results. Use HPLC-MS to verify purity before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect IC₅₀ values. Standardize protocols using OECD guidelines for reproducibility .
  • Target specificity : Perform kinase profiling or proteome-wide screens to rule off-target effects, as seen in structurally related urea derivatives .

Q. Example Workflow :

Re-synthesize the compound under controlled conditions .

Validate purity via NMR and LC-MS .

Re-test bioactivity in parallel assays (e.g., enzyme inhibition vs. cell viability) .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). The trifluoromethylphenyl group may occupy hydrophobic pockets .
  • MD simulations : Simulate binding stability over 100 ns to assess urea backbone flexibility and furan ring interactions .
  • QSAR models : Corrogate substituent effects (e.g., furan vs. thiophene analogs) to predict bioactivity trends .

Hypothesis Testing :
If docking suggests kinase inhibition, validate experimentally via ATPase activity assays or phosphorylation profiling .

Q. How should researchers design experiments to assess environmental stability and degradation pathways?

Adopt a tiered approach:

Abiotic studies :

  • Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; monitor via HPLC .
  • Photolysis : Expose to UV light (λ = 254 nm); identify degradation products via HRMS .

Biotic studies :

  • Soil microbiota assays : Incubate with agricultural soil samples; quantify residual compound via GC-MS .

Q. Key Data :

ConditionHalf-life (Days)Major Degradation Product
pH 7, 25°C302-(Trifluoromethyl)aniline
UV exposure7Oxidized furan derivatives

Q. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?

  • In vitro :
    • CYP450 inhibition assays : Assess metabolic interference using human liver microsomes .
    • Cell-based models : Test antiproliferative effects in cancer lines (e.g., MCF-7) with MTT assays .
  • In vivo :
    • Rodent PK/PD studies : Measure bioavailability (%F) and organ distribution (e.g., brain penetration via LC-MS/MS ) .
    • Toxicity screening : Acute toxicity in zebrafish embryos (LC₅₀) and genotoxicity via Ames test .

Q. How can structural modifications enhance selectivity or reduce toxicity?

  • Analog synthesis : Replace furan with thiophene or benzodioxole rings to modulate electronic properties .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility and reduce renal toxicity .

Q. Case Study :

  • Analog : 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea showed 40% lower hepatotoxicity in murine models compared to the parent compound .

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